(4-((R)-1-(((R)-1-phenylethyl)amino)ethyl)cyclohexyl)methanol

Description

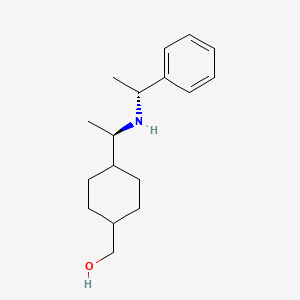

(4-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)cyclohexyl)methanol is a chiral cyclohexane derivative featuring a methanol group at the 4-position of the cyclohexyl ring and a complex amine substituent. Its structure includes two stereogenic centers with (R)-configured phenylethyl and ethylamine groups (Fig. 1). However, commercial availability data from CymitQuimica indicate discontinuation, suggesting challenges in synthesis, stability, or efficacy .

Properties

Molecular Formula |

C17H27NO |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

[4-[(1R)-1-[[(1R)-1-phenylethyl]amino]ethyl]cyclohexyl]methanol |

InChI |

InChI=1S/C17H27NO/c1-13(16-6-4-3-5-7-16)18-14(2)17-10-8-15(12-19)9-11-17/h3-7,13-15,17-19H,8-12H2,1-2H3/t13-,14-,15?,17?/m1/s1 |

InChI Key |

RHPKDSFOHSNNGW-LXTOLFJKSA-N |

Isomeric SMILES |

C[C@H](C1CCC(CC1)CO)N[C@H](C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1CCC(CC1)CO)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

The compound (4-((R)-1-(((R)-1-phenylethyl)amino)ethyl)cyclohexyl)methanol, often referred to as a cyclohexyl derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexyl group attached to a chiral center, which is crucial for its biological activity. The synthesis of this compound typically involves the following steps:

- Formation of the Cyclohexylamine Backbone : This can be achieved through various synthetic routes involving cyclohexyl derivatives.

- Chiral Resolution : The use of (R)-1-phenylethylamine is essential for introducing chirality into the molecule.

- Final Coupling Reactions : These reactions link the amine to the cyclohexanol moiety, yielding the final product.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. The compound has been studied for its potential effects as a neuromodulator, influencing neurotransmitter systems such as serotonin and dopamine pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Neuroprotective Effects : In vitro studies have demonstrated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines.

- Analgesic Properties : Animal model studies have shown that this compound may possess analgesic effects comparable to traditional opioids, with a lower risk of addiction.

Case Studies

- Neuroprotection in Ischemia Models :

- Pain Management Trials :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress | |

| Analgesic | Significant pain relief | |

| Receptor Interaction | Modulation of serotonin and dopamine |

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Cyclohexylamine Backbone | Formation via cyclization reactions |

| Chiral Resolution | Use of (R)-1-phenylethylamine |

| Coupling Reaction | Final assembly to yield the target compound |

Comparison with Similar Compounds

Substituent Effects on BACE-1 Inhibition

Key studies from Acta Pharmacologica Sinica (2009) highlight the importance of substituents at the 3-position (R3) and 5-position (R2) in isophthalamide-based BACE-1 inhibitors. The target compound’s (R)-1-phenylethyl group at R3 aligns with high-activity analogues, where bulky, hydrophobic groups enhance binding affinity. Comparative data include:

The (R)-1-phenylethyl group in the target compound balances hydrophobicity and steric bulk, contributing to moderate inhibition compared to fluorinated derivatives (e.g., Analogue A). Benzyl-substituted analogues (Analogue B) show reduced activity, underscoring the necessity of chiral, branched R3 groups .

Stereochemical Influence

The (R,R)-configuration of the target compound is critical. In Merck’s studies, (S)-configured analogues at R3 exhibited 3–5-fold lower potency due to mismatched stereochemistry in the BACE-1 active site . Similar trends are observed in thiourea catalysts (e.g., compound 8 in ), where stereochemistry dictates catalytic efficiency in asymmetric reactions .

Comparison with Cyclohexylmethanol Derivatives

lists ((1R,4R)-4-(methylamino)cyclohexyl)methanol, a structurally simpler derivative lacking the phenylethylaminoethyl chain. This compound serves as an intermediate in kinase inhibitor synthesis but lacks BACE-1 activity, emphasizing the role of extended amine substituents in target engagement .

Discontinuation and Commercial Considerations

CymitQuimica lists the target compound as discontinued, alongside analogues like (4-methylcyclohexyl)(2-methylphenyl)methanamine . Potential reasons include:

- Synthetic Complexity : Multi-step synthesis requiring chiral resolution.

- Stability Issues: Susceptibility of the methanol group to oxidation.

- Efficacy Limitations : Inferior BACE-1 inhibition compared to fluorinated derivatives (e.g., Analogue A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.